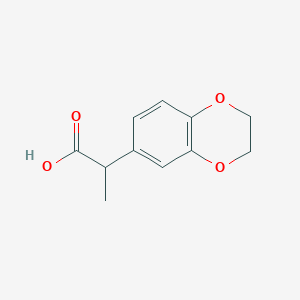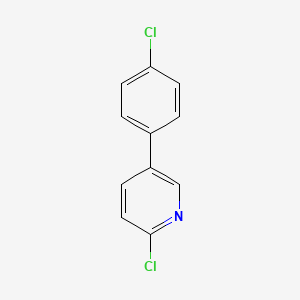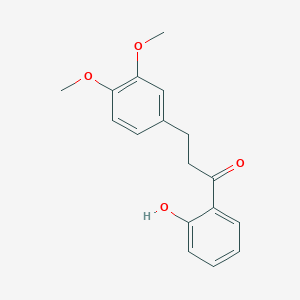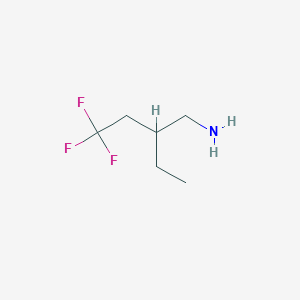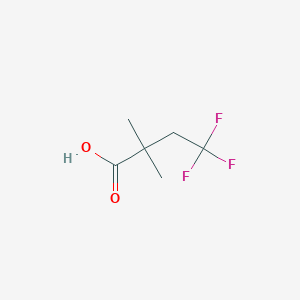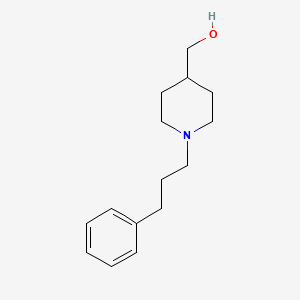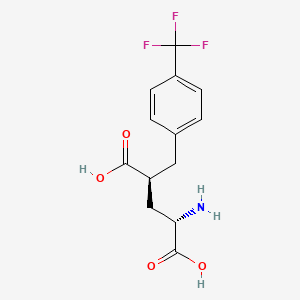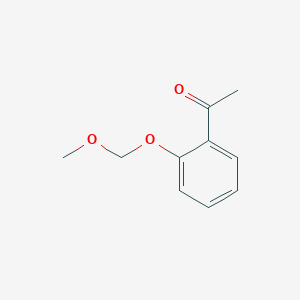
1-(2-(Methoxymethoxy)phenyl)ethanone
Vue d'ensemble
Description
1-(2-(Methoxymethoxy)phenyl)ethanone is a chemical compound with the CAS Number: 6515-18-0. Its molecular formula is C10H12O3 and it has a molecular weight of 180.2 . It is a colorless liquid and is stored at temperatures between 0-5°C .
Molecular Structure Analysis
The InChI code for 1-(2-(Methoxymethoxy)phenyl)ethanone is 1S/C10H12O3/c1-8(11)9-5-3-4-6-10(9)13-7-12-2/h3-6H,7H2,1-2H3 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
1-(2-(Methoxymethoxy)phenyl)ethanone is a colorless liquid . It has a molecular weight of 180.2 and is stored at temperatures between 0-5°C .Applications De Recherche Scientifique
Photoremovable Protecting Group
- Application : A photoremovable protecting group for carboxylic acids has been introduced using a derivative of 1-(2-(Methoxymethoxy)phenyl)ethanone, demonstrating its potential in organic synthesis and photochemistry (Atemnkeng et al., 2003).
Structural and Theoretical Chemistry
- Application : Studies involving X-ray diffraction and density functional theory (DFT) calculations on derivatives of this compound have provided insights into molecular structures and interactions, contributing to the field of structural chemistry (Șahin et al., 2011).
Anti-microbial Properties
- Application : Research on the anti-microbial properties of a derivative, specifically against Staphylococcus aureus, has been conducted, highlighting its potential in medicinal chemistry and pharmacology (Satya et al., 2022).
Material Science and Crystallography
- Application : The synthesis and analysis of novel heterocyclic compounds derived from this chemical have been explored, contributing to material science and crystallography (Shruthi et al., 2019).
Antimicrobial and Anti-inflammatory Studies
- Application : Derivatives have shown antimicrobial and anti-inflammatory properties, indicating its relevance in developing therapeutic agents and studying biochemical pathways (Chai et al., 2017).
Platelet Aggregation Inhibition
- Application : Synthesized derivatives were screened for their potential in inhibiting platelet aggregation, contributing to cardiovascular research and drug discovery (Akamanchi et al., 1999).
Safety And Hazards
Propriétés
IUPAC Name |
1-[2-(methoxymethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8(11)9-5-3-4-6-10(9)13-7-12-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAMKXDYEKNHCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437453 | |
| Record name | 1-[2-(Methoxymethoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Methoxymethoxy)phenyl)ethanone | |
CAS RN |
6515-18-0 | |
| Record name | 1-[2-(Methoxymethoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

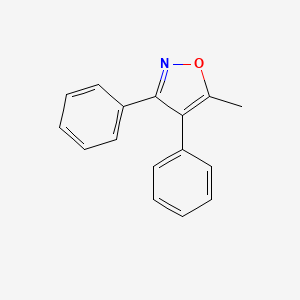
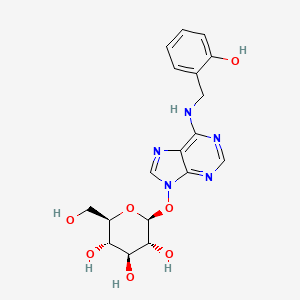

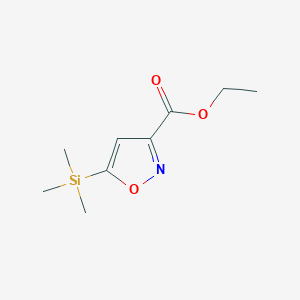
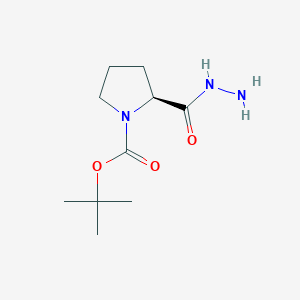
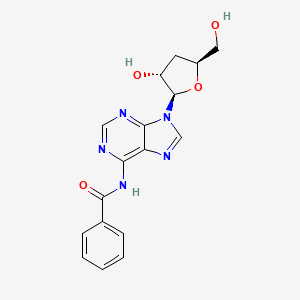
![tert-Butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}-6-oxohexyl]carbamate](/img/structure/B1353986.png)
